molecular formula C14H12N2O2 B12119496 1-(4-Formylphenyl)-3-phenylurea

1-(4-Formylphenyl)-3-phenylurea

Cat. No.: B12119496
M. Wt: 240.26 g/mol
InChI Key: XQRNVTKXXVUZJP-UHFFFAOYSA-N
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Description

1-(4-Formylphenyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Formylphenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzoic acid with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Formylphenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-(4-Carboxyphenyl)-3-phenylurea.

    Reduction: 1-(4-Hydroxymethylphenyl)-3-phenylurea.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)-3-phenylurea is primarily determined by its ability to interact with specific molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylurea moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(4-Formylphenyl)-3-phenylurea can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-(4-formylphenyl)-3-phenylurea

InChI

InChI=1S/C14H12N2O2/c17-10-11-6-8-13(9-7-11)16-14(18)15-12-4-2-1-3-5-12/h1-10H,(H2,15,16,18)

InChI Key

XQRNVTKXXVUZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C=O

Origin of Product

United States

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